![molecular formula C10H14N2O B15210972 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile CAS No. 88585-95-9](/img/structure/B15210972.png)
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile is a chemical compound with a complex structure that includes multiple rings and functional groups.
Méthodes De Préparation
The synthesis of 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile typically involves multiple steps, including the formation of the cyclopenta[b]pyrrole core and subsequent functionalization. Common synthetic routes may involve the use of cyclization reactions, nitrile formation, and acetylation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions .
Comparaison Avec Des Composés Similaires
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
Cyclopenta[b]pyrrole derivatives: These compounds share a similar core structure but may have different functional groups.
Nitrile-containing compounds: These compounds contain a nitrile group, which can influence their reactivity and applications.
Acetylated compounds: These compounds contain an acetyl group, which can affect their chemical properties and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88585-95-9 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-acetyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-7(13)12-9(6-11)5-8-3-2-4-10(8)12/h8-10H,2-5H2,1H3 |
Clé InChI |
HOMAUVZNVICFSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2CCCC2CC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


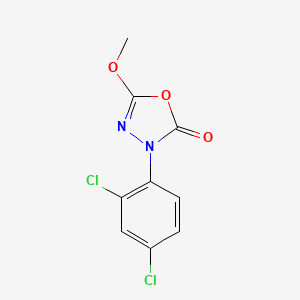
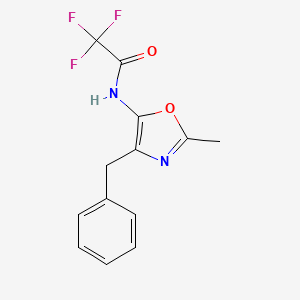

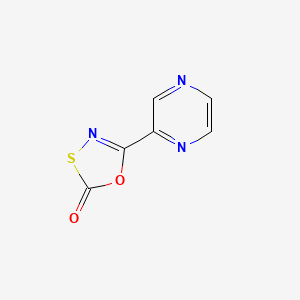
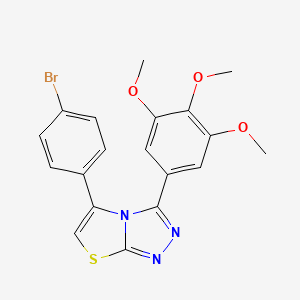
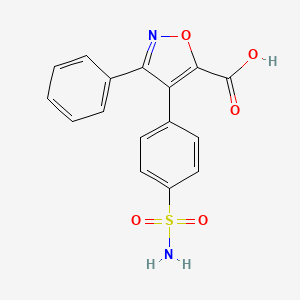
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)
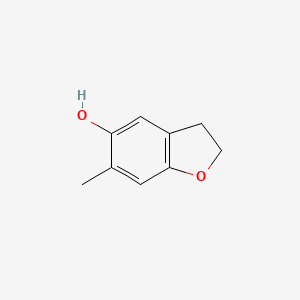

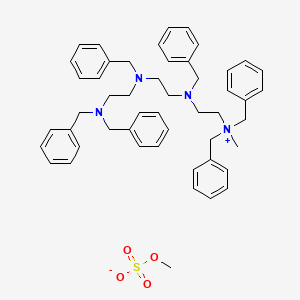
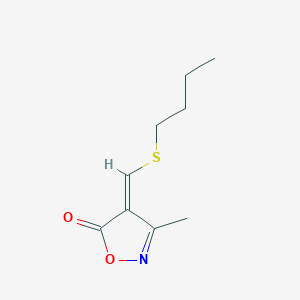
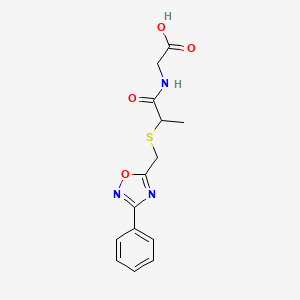
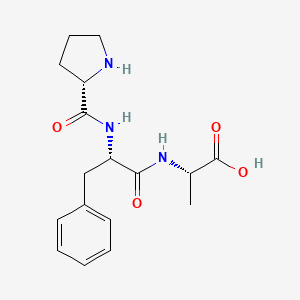
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
